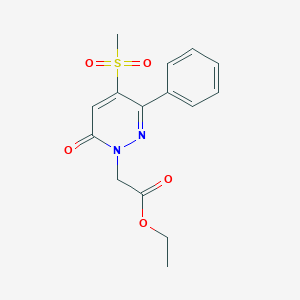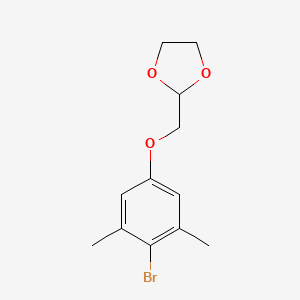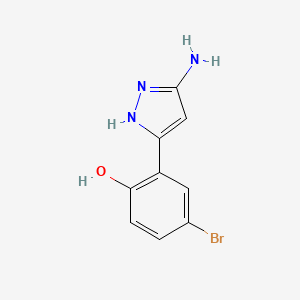![molecular formula C9H7NO2S B11785151 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine . This reaction proceeds through the formation of a Knoevenagel alkene, which undergoes intramolecular cyclization to form the thienopyridine structure.
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thienopyridine ring .
Applications De Recherche Scientifique
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid include other thienopyridine derivatives such as:
- 5-Acetyl-3-methylthieno[2,3-B]pyridine-2-carboxylic acid
- 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
5-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-6-3-7(9(11)12)13-8(6)10-4-5/h2-4H,1H3,(H,11,12) |
Clé InChI |
CCQOTJSRPSHIHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)SC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)


![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)

